molecular formula C16H11N3O2S2 B2944847 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1206988-80-8

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2944847
CAS RN: 1206988-80-8
M. Wt: 341.4
InChI Key: YIBKZIVHFJJWDW-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

  • Alzheimer's Disease Research

    • Benzofuranylthiazole derivatives containing the aryl-urea moiety were synthesized and evaluated as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitors. These compounds exhibited inhibitory activity on both AChE and BuChE, with certain derivatives showing strong inhibition potency. This suggests potential application in Alzheimer's disease treatment (Kurt et al., 2015).
  • Chemical and Structural Analysis

    • Aminothiazole organic compounds, including derivatives of the subject compound, have been synthesized and analyzed using various techniques. The X-ray crystallographic studies provided insights into the solid-state structures due to the presence of intra-molecular hydrogen bonding. These compounds were analyzed for their electronic and spectroscopic properties, contributing to the understanding of their chemical behavior (Adeel et al., 2017).
  • Antimicrobial Activity and Cytotoxicity

    • Novel urea derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against selected bacterial strains and moderate to good efficacy against a fungal pathogen. Additionally, some compounds showed significant cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).
  • Acetylcholinesterase Inhibition

    • Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize spacer length and conformational flexibility, resulting in high inhibitory activities. This research contributes to understanding the molecular design of acetylcholinesterase inhibitors (Vidaluc et al., 1995).
  • Biological Agent Synthesis

    • A protocol for synthesizing derivatives of the chemical compound was developed, focusing on their antimicrobial and analgesic activity. These compounds were characterized and evaluated for their biological efficacy, highlighting their potential in pharmaceutical applications (Venkatesh et al., 2010).
  • DNA-Topoisomerase Inhibitory Activity

    • New asymmetric ureas and thioureas were synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activity. These compounds demonstrated important antiproliferative action, suggesting potential applications in cancer research (Esteves-Souza et al., 2006).
  • Anion Recognition Studies

    • Non-racemic atropisomeric (thio)ureas were synthesized and studied for their binding constants with amino-acid derivatives. This research contributes to understanding the complex geometry and basicity of guest anions in anion recognition processes (Roussel et al., 2006).

properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c20-15(18-14-6-3-7-22-14)19-16-17-11(9-23-16)13-8-10-4-1-2-5-12(10)21-13/h1-9H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBKZIVHFJJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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